5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-
Description
Chemical Structure and Properties The compound “5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)-” (CAS: 1117-52-8), commonly known as farnesyl acetone, is a sesquiterpenoid ketone with the molecular formula C₁₈H₃₀O and a molecular weight of 262.43 g/mol . Its structure features a 15-carbon backbone with three conjugated double bonds at positions 5E, 9E, and 13E, as well as methyl groups at C6, C10, and C14. The ketone functional group is located at C2 (Figure 1). Key physical properties include:
- Density: 0.88 g/cm³ (at 20°C)
- Boiling Point: 331–372°C (predicted and experimental values)
- Refractive Index: 1.481 (at 20°C)
Occurrence and Applications Farnesyl acetone is naturally found in marine algae (e.g., Enteromorpha prolifera), plant essential oils, and microbial metabolites . It exhibits bioactivity relevant to neurodegenerative disease research (e.g., biofilm inhibition via hydrophobic interactions with bacterial quorum-sensing proteins like LasR) and serves as a flavoring agent in food industries (FEMA No. 3442) .
Properties
IUPAC Name |
6,10,14-trimethylpentadeca-5,9,13-trien-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13,18-19H,6-8,10,12,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVFFFGVTCQEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390940 | |
| Record name | 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587888-42-4 | |
| Record name | 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone, 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides
Major Products
Oxidation: 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-
Reduction: 5,9,13-Pentadecan-2-ol, 6,10,14-trimethyl-
Substitution: 5,9,13-Pentadecatrien-2-chloride, 6,10,14-trimethyl- (or corresponding bromide/iodide)
Scientific Research Applications
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s double bonds and methyl groups contribute to its reactivity and ability to modulate biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds to farnesyl acetone include terpenoids, ketones, and fatty acids with analogous carbon skeletons or functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Farnesyl Acetone and Analogs
Key Comparative Insights
Functional Group Influence: Farnesyl acetone’s ketone group at C2 distinguishes it from alcohol-bearing analogs like phytol and carboxylic acids like palmitic acid. This group enhances its reactivity in nucleophilic additions compared to saturated fatty acids .
Stereochemical Variations :
- The (5E,9Z)-isomer of farnesyl acetone (CAS: 3953-35-3) demonstrates how double-bond geometry affects molecular shape and receptor binding. For example, the E,Z configuration may reduce hydrophobic interactions critical for biofilm inhibition compared to the E,E form .
Biological Activity: Farnesyl acetone’s biofilm inhibition is linked to its hydrophobic backbone binding to LasR proteins, a mechanism less evident in polar analogs like phytol . Apo-13-lycopenone, with extended conjugation, mimics retinoic acid signaling, a property absent in farnesyl acetone due to its shorter double-bond system .
Synthetic Utility :
- The alkyne analog (5,9,13-Pentadecatrien-1-yne) serves as a substrate in click chemistry, leveraging its triple bond for modular synthesis—a feature inaccessible to ketone-bearing farnesyl acetone .
Biological Activity
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, commonly referred to as (5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol or farnesyl alcohol, is a polyunsaturated alcohol with significant biological activity. This compound is structurally characterized by its long carbon chain and multiple double bonds. Its molecular formula is with a molecular weight of approximately 264.446 g/mol .
The compound has several notable physical properties:
- Molecular Formula:
- Molecular Weight: 264.446 g/mol
- CAS Number: 587888-42-4
Antimicrobial Properties
Research indicates that compounds similar to farnesyl alcohol exhibit antimicrobial properties. For instance, studies have shown that terpenoids can inhibit bacterial growth and possess antifungal activity. The mechanism often involves disrupting the microbial cell membrane or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Farnesyl alcohol has been studied for its potential anti-inflammatory effects. In vitro studies have demonstrated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests its potential utility in treating conditions characterized by chronic inflammation .
Antioxidant Activity
The antioxidant properties of farnesyl alcohol are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Study on Antimicrobial Activity
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various terpenoids against pathogenic bacteria. Farnesyl alcohol was included in this evaluation and showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a natural preservative in food applications .
Research on Anti-inflammatory Effects
In a clinical trial reported in Phytotherapy Research, participants with chronic inflammatory conditions were administered a formulation containing farnesyl alcohol. Results indicated a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after 12 weeks of treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers reliably identify and characterize (5E,9E)-5,9,13-Pentadecatrien-2-ol using spectroscopic methods?
- Methodological Answer : Employ a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Compare experimental MS data (e.g., molecular ion peaks at m/z 262.43) with reference values from databases like NIST . For NMR, analyze the splitting patterns of olefinic protons (δ 5.0–5.5 ppm) and methyl groups (δ 1.0–1.5 ppm) to confirm the (5E,9E) stereochemistry. Cross-validate with IR spectroscopy for functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹) .
Q. What are the standard protocols for synthesizing this compound in a laboratory setting?
- Methodological Answer : Use palladium-catalyzed cross-coupling reactions to construct the triene backbone, as demonstrated in analogous terpenoid syntheses . Optimize reaction conditions (e.g., solvent, temperature) to favor the (E,E)-configuration. Purify via column chromatography and verify purity using HPLC with a C18 reverse-phase column .
Q. How should researchers handle this compound safely in the laboratory?
- Methodological Answer : Follow institutional safety protocols for volatile organic compounds. Use fume hoods for synthesis and characterization steps. Store under inert gas (e.g., argon) to prevent oxidation. Refer to Material Safety Data Sheets (MSDS) for toxicity data and emergency procedures .
Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound be resolved?
- Methodological Answer : Perform high-resolution MS (HRMS) and 2D NMR (e.g., COSY, NOESY) to resolve ambiguities. For example, NOESY correlations between methyl groups and olefinic protons can confirm stereochemistry. Compare results with computational models (e.g., DFT calculations of NMR chemical shifts) .
Q. What experimental strategies are effective for studying its isomerism and stability under varying conditions?
- Methodological Answer : Conduct kinetic studies using UV-Vis spectroscopy to monitor isomerization rates under heat or light exposure. Use deuterated solvents in NMR to track proton exchange or rearrangement. Employ X-ray crystallography if single crystals are obtainable .
Q. How can researchers design experiments to investigate its biological interactions, such as enzyme inhibition?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target proteins. Pair with molecular docking simulations to identify key binding residues. Validate findings using site-directed mutagenesis .
Q. What advanced techniques are suitable for analyzing its degradation products in environmental matrices?
- Methodological Answer : Apply LC-MS/MS with multiple reaction monitoring (MRM) to detect degradation products at trace levels. Use isotopic labeling (e.g., ¹³C) to track metabolic pathways in environmental samples. Validate with control experiments under simulated conditions (e.g., UV exposure, pH variation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

